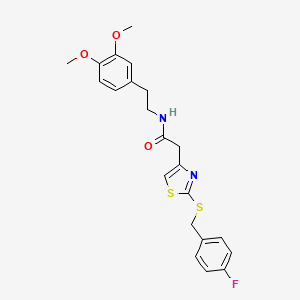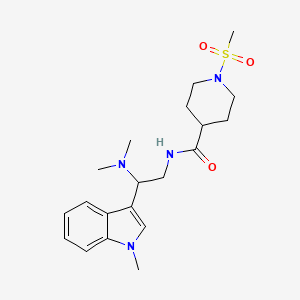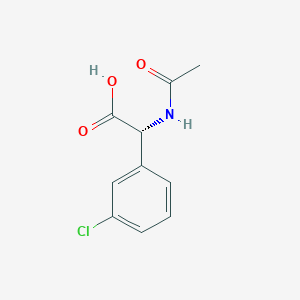![molecular formula C17H18ClN3O2 B2478769 (2-Chlorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone CAS No. 2380058-55-7](/img/structure/B2478769.png)
(2-Chlorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chlorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone is a chemical compound that belongs to the class of piperidine-based compounds. It is used in scientific research for various purposes, including the study of its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (2-Chlorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone is not fully understood. However, studies have shown that the compound acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This leads to an increase in dopamine levels in the brain, which can have various effects on behavior and cognition.
Biochemical and Physiological Effects:
Studies have shown that (2-Chlorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone has various biochemical and physiological effects. The compound has been shown to increase dopamine levels in the brain, which can have effects on behavior and cognition. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-Chlorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone in lab experiments is its high potency as a dopamine transporter inhibitor. This makes it a useful tool in the study of the central nervous system and the mechanisms of drug addiction. However, one limitation is that the compound is relatively new and its long-term effects on the brain and behavior are not fully understood.
Direcciones Futuras
There are several future directions for the study of (2-Chlorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone. One direction is the study of its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the study of its long-term effects on the brain and behavior. Additionally, the compound could be used as a tool in the development of new drugs for the treatment of drug addiction and other neurological disorders.
Métodos De Síntesis
The synthesis of (2-Chlorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone involves the reaction of 2-chlorobenzaldehyde with 5-methyl-2-pyrimidinylamine to form 2-chloro-5-(5-methylpyrimidin-2-yl)benzaldehyde. This intermediate is then reacted with piperidine-4-ol to produce the final product, (2-Chlorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone. The synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
(2-Chlorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone is used in scientific research for various purposes. It has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been used as a tool in the study of the central nervous system and the mechanisms of drug addiction.
Propiedades
IUPAC Name |
(2-chlorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-12-10-19-17(20-11-12)23-13-6-8-21(9-7-13)16(22)14-4-2-3-5-15(14)18/h2-5,10-11,13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIRZHCGKWDVPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6S)-6-hydroxy-2-methyl-4-oxo-6-[(3S,7S,10S,12S,13R,14R,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B2478686.png)
![4-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}butanoic acid](/img/structure/B2478687.png)

![N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2478689.png)

![N-(3-chloro-4-fluorophenyl)-3-[6-(2-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2478694.png)


![ethyl 4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2478697.png)

![4-isobutyl-N-isopropyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2478699.png)


![(E)-2-(2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2478709.png)